molecular formula C16H12ClNO3S B239476 5-Chloro-8-(tosyloxy)quinoline

5-Chloro-8-(tosyloxy)quinoline

Cat. No. B239476
M. Wt: 333.8 g/mol
InChI Key: VWPVTHBZBFRVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-(tosyloxy)quinoline, also known as CTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. CTQ has been synthesized using various methods and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(tosyloxy)quinoline is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. 5-Chloro-8-(tosyloxy)quinoline has also been shown to interact with DNA, potentially leading to DNA damage and cell death.
Biochemical and Physiological Effects:
5-Chloro-8-(tosyloxy)quinoline has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, leading to changes in cellular signaling pathways. 5-Chloro-8-(tosyloxy)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-Chloro-8-(tosyloxy)quinoline.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Chloro-8-(tosyloxy)quinoline in lab experiments is its high selectivity for certain enzymes, which can help researchers target specific cellular pathways. Additionally, 5-Chloro-8-(tosyloxy)quinoline is relatively easy to synthesize and has shown low toxicity in preliminary studies. However, one limitation of using 5-Chloro-8-(tosyloxy)quinoline is its potential for off-target effects, which could lead to unintended consequences in cellular signaling pathways.

Future Directions

There are many potential future directions for research on 5-Chloro-8-(tosyloxy)quinoline. One area of interest is the development of new drugs based on 5-Chloro-8-(tosyloxy)quinoline for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-(tosyloxy)quinoline and its effects on cellular signaling pathways. Researchers may also investigate the use of 5-Chloro-8-(tosyloxy)quinoline as a fluorescent probe for monitoring enzyme activity in live cells. Overall, 5-Chloro-8-(tosyloxy)quinoline shows great promise as a tool for scientific research and drug development.

Synthesis Methods

The synthesis of 5-Chloro-8-(tosyloxy)quinoline involves the reaction of 5-chloroquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 5-Chloro-8-(tosyloxy)quinoline as a white solid. Other methods of synthesis include the use of different sulfonyl chlorides and bases.

Scientific Research Applications

5-Chloro-8-(tosyloxy)quinoline has been studied for its potential use as a fluorescent probe for monitoring the activity of enzymes such as protein kinases. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as the human neutrophil elastase. 5-Chloro-8-(tosyloxy)quinoline has been used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.

properties

Product Name

5-Chloro-8-(tosyloxy)quinoline

Molecular Formula

C16H12ClNO3S

Molecular Weight

333.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H12ClNO3S/c1-11-4-6-12(7-5-11)22(19,20)21-15-9-8-14(17)13-3-2-10-18-16(13)15/h2-10H,1H3

InChI Key

VWPVTHBZBFRVSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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